Semapimod is synthesized from several chemical precursors through complex multi-step processes. It belongs to the class of guanylhydrazone-containing compounds, which are known for their diverse biological activities, particularly in the modulation of immune responses. The chemical structure of Semapimod is defined by its unique molecular framework, which includes multiple nitrogen-containing functional groups that contribute to its biological efficacy.
The synthesis of Semapimod involves a multi-step chemical process that includes the formation of intermediate compounds through reactions such as nitration, reduction, and acylation. The key steps in the synthesis are:
Industrial production methods focus on scaling up these laboratory techniques while optimizing reaction conditions for efficiency and consistency in quality control.
Semapimod has a complex molecular structure represented by the following chemical formula:
The structural representation reveals multiple functional groups including amines and imines, which play critical roles in its biological activity .
Semapimod is involved in various chemical reactions that can modify its structure and biological properties:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions.
Semapimod exerts its effects primarily through modulation of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This action is believed to occur via interference with signaling pathways involved in inflammation, particularly those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinases (MAPKs) .
Experimental studies demonstrate that Semapimod can activate the cholinergic anti-inflammatory pathway, leading to reduced intestinal inflammation in models of postoperative ileus .
Semapimod exhibits several notable physical and chemical properties:
These properties are crucial for determining its formulation in pharmaceutical applications .
Semapimod has been studied primarily for its potential therapeutic applications in:
Semapimod (free base: C₃₄H₅₂N₁₈O₂; hydrochloride salt: C₃₄H₅₆Cl₄N₁₈O₂) features a symmetrical decanediamide backbone linked to two 3,5-bis[(1E)-1-(carbamimidoylhydrazono)ethyl]phenyl groups [2] [8]. The molecule adopts an E-configuration (trans orientation) across all four imino bonds (C=N) connecting the guanylhydrazone moieties to acetylphenyl rings, a critical arrangement for target engagement [7] [9]. This extended, tetravalent architecture positions the guanylhydrazone groups for multivalent interactions with chaperone proteins and kinases.
Table 1: Atomic Composition of Semapimod Forms
Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Free Base | C₃₄H₅₂N₁₈O₂ | 744.90 | 352513-83-8 |
Tetrahydrochloride | C₃₄H₅₆Cl₄N₁₈O₂ | 890.75 | 164301-51-3 |
Semapimod hydrochloride exhibits high aqueous solubility (14.3 mg/mL or ~19.18 mM in water) and moderate solubility in methanol, but is sparingly soluble in ethanol and insoluble in non-polar solvents like dichloromethane or diethyl ether [8] [9]. The compound demonstrates stability in solid form (>2 years at -20°C), though solutions require protection from light and moisture. Its logP value of ~11.48 indicates extremely low membrane permeability in free base form, consistent with poor oral bioavailability [9]. The hydrochloride salt improves polarity while maintaining stability across physiological pH ranges.
Semapimod belongs to a specialized class of tetravalent guanylhydrazones characterized by four guanylhydrazone functional groups symmetrically arranged on a bis-phenyl-decane scaffold [2] [8]. This structural taxonomy differentiates it from:
Table 2: Structural Taxonomy of Guanylhydrazone Derivatives
Valency | Representative Compound | Key Structural Features | Pharmacological Target |
---|---|---|---|
Monovalent | Mitoguazone | Single guanylhydrazone group | Polyamine transport |
Divalent | Berenil | Two guanylhydrazone groups | Trypanosomal enzymes |
Tetravalent | Semapimod | Four guanylhydrazones on bis-aryl scaffold | gp96/TLR4 complex |
Semapimod demonstrates dual mechanism-based categorization within kinase modulators:
Direct p38 MAPK Inhibition: Suppresses phosphorylation of p38 mitogen-activated protein kinase (IC₅₀ ≈ 0.1-1 μM), attenuating downstream pro-inflammatory signaling cascades in macrophages [1] [3]. This occurs through competitive binding at the ATP catalytic site, preventing kinase activation by upstream regulators.
Chaperone-Dependent Kinase Regulation: Targets the endoplasmic reticulum chaperone gp96 (HSP90B1), inhibiting its ATPase activity (IC₅₀ = 0.2-0.4 μM) [4] [10]. As gp96 facilitates folding of TLRs and kinase components, this action indirectly disrupts:
The dual kinase/chaperone targeting explains Semapimod's broad anti-cytokine effects, simultaneously inhibiting signal transduction (p38) and receptor maturation (via gp96) [4] [10]. This distinguishes it from classical ATP-competitive kinase inhibitors that target catalytic domains without chaperone effects.
Table 3: Semapimod Kinase and Chaperone Targets
Target | Classification | Inhibition IC₅₀ | Functional Consequence |
---|---|---|---|
p38 MAPK | Serine/threonine kinase | ~0.3 μM | Blocks TNF-α, IL-1β, IL-6 production |
gp96 (HSP90B1) | Endoplasmic reticulum chaperone | 0.2-0.4 μM | Disrupts TLR/kinase folding and trafficking |
c-Raf | MAPK kinase kinase | Not fully characterized | Attenuates ERK pathway activation |
The structural convergence of four guanylhydrazone moieties enables simultaneous engagement of both kinase and chaperone targets, positioning Semapimod uniquely within both pharmacological categories. This multi-target profile underpins its therapeutic potential in cytokine-driven pathologies, where conventional single-target agents show limited efficacy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7